1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
Overview
Description
“1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one” is a chemical compound that falls under the category of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in scientific literature. For instance, a study reported the synthesis of dihydropyrimidines using 5-bromo-2-hydroxy-benzaldehyde . Another study reported the synthesis of a compound using 1-(5-bromo-2-hydroxyphenyl)propan-1-one . The synthesis was carried out at 100°C in methanol with Pd (dppf) 2 Cl 2 and triethylamine .Scientific Research Applications
Derivatives and Synthesis
1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has been utilized in the synthesis of novel derivatives. Notably, Manjunatha (2006) described the synthesis of novel 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates through heterocyclisation processes. These derivatives were characterized using various techniques like NMR, MS spectrometry, UV-Vis, and IR spectroscopy, highlighting the compound's importance in creating structurally diverse molecules (Manjunatha, 2006).
Metabolic Studies
The compound has been referenced in metabolic studies. For example, Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying metabolites related to the parent compound. Their findings indicate potential metabolic pathways involving the compound, providing insights into its biotransformation (Kanamori et al., 2002).
Industrial Applications
In the industrial context, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, serves as a key intermediate in manufacturing therapeutic SGLT2 inhibitors. Zhang et al. (2022) detailed an industrial-scale synthesis of this compound, underlining its significance in pharmaceutical production (Zhang et al., 2022).
Magnetic and Photochromic Properties
Research by Cao et al. (2015) on multifunctional mononuclear complexes incorporating related compounds demonstrated distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science, particularly in creating compounds with unique electronic and optical characteristics (Cao et al., 2015).
Catalysis and Chemical Transformations
Studies like Ramazani and Souldozi (2003) have explored the catalytic conversion of similar compounds, demonstrating the utility of silica gel in facilitating chemical transformations in solvent-free conditions. This research contributes to the development of more efficient and environmentally friendly synthetic methods (Ramazani & Souldozi, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPIREDFJDZQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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